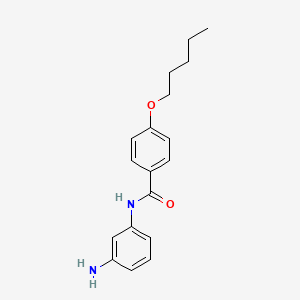

N-(3-Aminophenyl)-4-(pentyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a specialty product used for proteomics research . It has a molecular formula of C18H22N2O2 and a molecular weight of 298.39 .

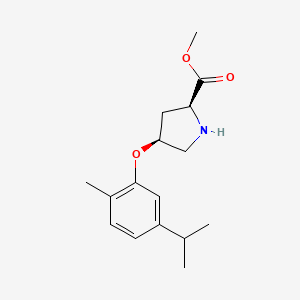

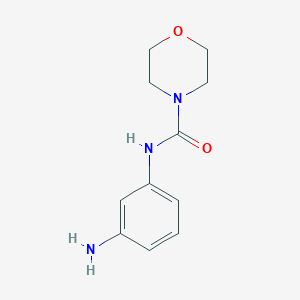

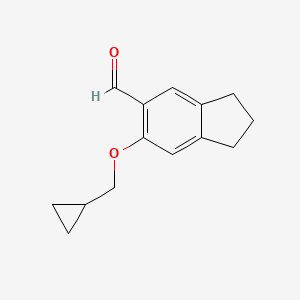

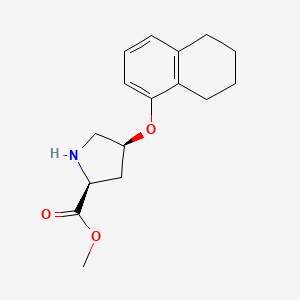

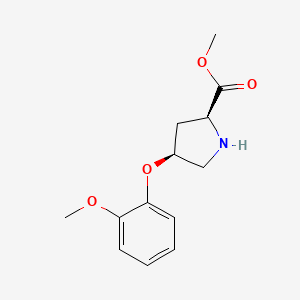

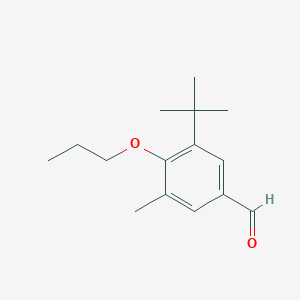

Molecular Structure Analysis

The molecular structure of this compound consists of an amide group (-CONH2) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a pentyloxy group (-OC5H11) .Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

N-(3-Aminophenyl)-4-(pentyloxy)benzamide and its derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors. These compounds, like MGCD0103, an isotype-selective small molecule HDAC inhibitor, have shown promise in inhibiting cancer cell proliferation, inducing histone acetylation, and promoting apoptosis in cancer cells, indicating their potential as anticancer drugs (Zhou et al., 2008). Another study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides revealed their efficacy in inhibiting HDAC1, inducing hyperacetylation of histones, and upregulating tumor suppressor expression, further highlighting their anticancer capabilities (Fréchette et al., 2008).

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain benzamide derivatives exhibit significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Ertan et al., 2007).

Antioxidant Activity

Research into amino-substituted benzamide derivatives, including those related to this compound, has demonstrated their potential as antioxidants. These compounds can act as free radical scavengers, an important property in combating oxidative stress (Jovanović et al., 2020).

Therapeutic Efficacy in Tumor Treatment

Some benzamide derivatives, like 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), have shown differential therapeutic efficacy in both slowly and rapidly proliferating tumors, suggesting their selective antitumor effects. This highlights the potential of these compounds in cancer treatment (Berger et al., 1985).

Enzyme Inhibition for Medicinal Chemistry

Benzamide derivatives have been reported to inhibit various enzymes, such as alkaline phosphatases and ecto-5′-nucleotidases, indicating their significance in medicinal chemistry and potential for developing drugs targeting specific enzymes (Saeed et al., 2015).

Pharmacological Activities

Studies have synthesized and evaluated the pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives, exploring their potential in inhibiting enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase (Abbasi et al., 2014).

Future Directions

properties

IUPAC Name |

N-(3-aminophenyl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEGTXINPWTJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)